Tri-o-tolyl phosphite
Overview
Description
Tri-o-tolyl phosphite, also known as Tris(o-tolyl)phosphine, is an organophosphorus compound with the formula P(C6H4CH3)3 . It is a white, water-insoluble solid that is soluble in organic solvents . In solution, it slowly converts to the phosphine oxide .
Synthesis Analysis
Tri(o-tolyl)phosphine can be synthesized by various methods. For instance, it can be produced by the reaction of tri(o-tolyl)phosphine with propargylic carbonates in the presence of a palladium catalyst . Another method involves the reaction of tri(o-tolyl)phosphine with boronic acids at room temperature .Molecular Structure Analysis
The molecular weight of Tri-o-tolyl phosphite is 304.37 g/mol . It has a wide cone angle of 194° . The linear formula of this compound is (CH3C6H4)3P .Chemical Reactions Analysis
Tri(o-tolyl)phosphine is used as a ligand in various chemical reactions. It is suitable for Silylation, Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and Buchwald-Hartwig cross-coupling reactions . It has been identified as a highly efficient catalyst for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature .Physical And Chemical Properties Analysis
Tri-o-tolyl phosphite is a white, water-insoluble solid that is soluble in organic solvents . It has a melting point of 123-125 °C . In solution, it slowly converts to the phosphine oxide .Scientific Research Applications
Suzuki Coupling Reaction
- Application Summary : Tri-o-tolyl phosphite is used as a catalyst in Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
- Methods of Application : A catalytic system consisting of Pd2(dba)3·CHCl3 and tri-o-tolyl phosphite is used for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature .
- Results or Outcomes : The reaction demonstrated excellent central-to-axial chirality transfer .
Direct Amination of Alcohols
- Application Summary : Tri-o-tolyl phosphite is used in a ruthenium-catalyzed direct amination of alcohols .
Preparation of Tri-ortho-phosphinselenide
- Application Summary : Tri-o-tolyl phosphite is used in the preparation of tri-ortho-phosphinselenide by reacting with selenium .
Cross Couplings
- Application Summary : Tri-o-tolyl phosphite is used in various types of cross coupling reactions, including Suzuki-Miyaura Coupling, Negishi Coupling, Stille Coupling, and Heck Reaction .
Ligand in Homogeneous Catalysis
- Application Summary : Tri-o-tolyl phosphite is used as a ligand in homogeneous catalysis . It has a wide cone angle of 194° and tends to cyclometalate when treated with metal halides and metal acetates .
Rhodium-Catalyzed Hydrogenation
Analysis of Human Hair, Nails, Indoor Air, Dust, and Window Wipes
Safety And Hazards
properties
IUPAC Name |
tris(2-methylphenyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-16-10-4-7-13-19(16)22-25(23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZQJRTFNFCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881239 | |
Record name | Tris(2-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | Phosphorous acid, tris(methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tri-o-tolyl phosphite | |
CAS RN |
2622-08-4, 25586-42-9 | |
Record name | Phosphorous acid, tris(2-methylphenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2622-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-o-cresyl phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, tris(methylphenyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(2-methylphenyl) phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-o-tolyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI-O-CRESYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZL69270G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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